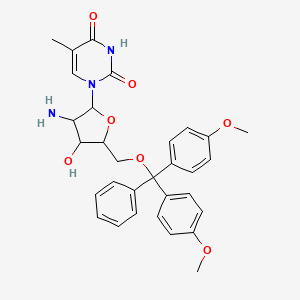
5-(2-Ethylhexyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethylhexyl)thiophene-2-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethylhexyl group attached to the thiophene ring, along with an aldehyde functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-(2-ethylhexyl)thiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-(2-ethylhexyl)thiophene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the second position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Ethylhexyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products
Oxidation: 5-(2-Ethylhexyl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Ethylhexyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(2-Ethylhexyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: The compound is used in the synthesis of conjugated polymers and small molecules for organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antibacterial and anticancer agents.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. In medicinal chemistry, the aldehyde group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Similar structure but with a bromine atom at the fourth position.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups at the second and fifth positions.
2-Thiophenecarboxaldehyde: Lacks the ethylhexyl group, with only an aldehyde group at the second position.
Uniqueness
5-(2-Ethylhexyl)thiophene-2-carbaldehyde is unique due to the presence of the ethylhexyl group, which can influence the compound’s solubility, electronic properties, and reactivity. This makes it particularly useful in applications requiring specific solubility and electronic characteristics .
Propiedades
Fórmula molecular |
C13H20OS |
|---|---|
Peso molecular |
224.36 g/mol |
Nombre IUPAC |
5-(2-ethylhexyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H20OS/c1-3-5-6-11(4-2)9-12-7-8-13(10-14)15-12/h7-8,10-11H,3-6,9H2,1-2H3 |
Clave InChI |
LATRVZULALXVCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=CC=C(S1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)


![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)




![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)




